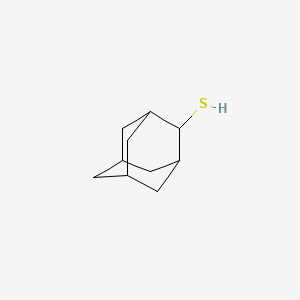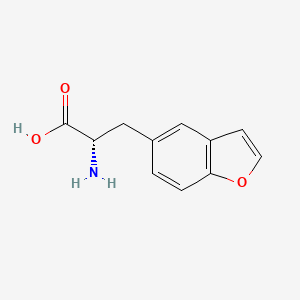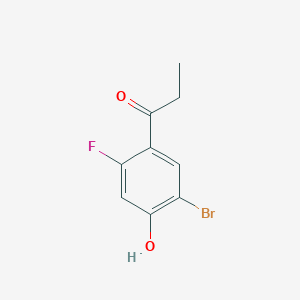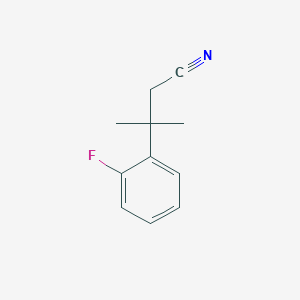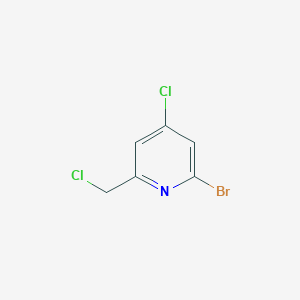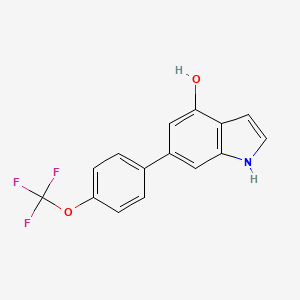
4-Bromochrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromochrysene is an organic compound with the molecular formula C18H11Br It is a brominated derivative of chrysene, which is a polycyclic aromatic hydrocarbon composed of four fused benzene rings The bromine atom in this compound is attached to the fourth position of the chrysene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromochrysene typically involves the bromination of chrysene. One common method is the direct bromination of chrysene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process requires careful handling of bromine and appropriate safety measures due to the reactivity and potential hazards associated with bromine.
Chemical Reactions Analysis
Types of Reactions: 4-Bromochrysene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The aromatic rings can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted chrysene derivatives can be formed.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation Products: Oxidized derivatives of chrysene.
Scientific Research Applications
4-Bromochrysene has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and thin-film transistors due to its electronic properties.
Materials Science:
Chemical Research: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-Bromochrysene in its applications involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors.
Comparison with Similar Compounds
1-Bromochrysene: Another brominated derivative of chrysene, but with the bromine atom at the first position.
2-Bromochrysene: Bromine is attached at the second position.
3-Bromochrysene: Bromine is attached at the third position.
Uniqueness of 4-Bromochrysene: this compound is unique due to the specific position of the bromine atom, which can influence its reactivity and electronic properties. This positional isomerism allows for the exploration of different chemical behaviors and applications compared to its other brominated counterparts.
Properties
Molecular Formula |
C18H11Br |
|---|---|
Molecular Weight |
307.2 g/mol |
IUPAC Name |
4-bromochrysene |
InChI |
InChI=1S/C18H11Br/c19-17-7-3-5-13-9-10-15-14-6-2-1-4-12(14)8-11-16(15)18(13)17/h1-11H |
InChI Key |
YEFNZOMNXYLTQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



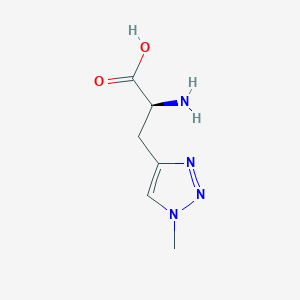
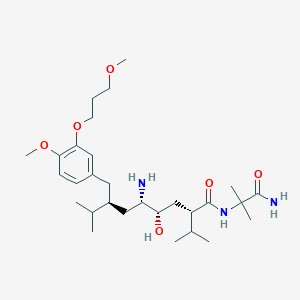
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)
